4-Chlorodimethylcathinone

Forensic Chemistry New Psychoactive Substances Gas Chromatography-Chemical Ionization-Mass Spectrometry

4-Chlorodimethylcathinone (4-CDC, 4-CDMC) is a para-chloro ring-substituted tertiary-amine synthetic cathinone with the molecular formula C₁₁H₁₄ClNO and a monoisotopic mass of 211.0764 g mol⁻¹. It is recognized in regulatory and forensic databases under the FDA UNII code E3BK1JU45Z and the NFLIS-Drug designation 4-CL-N,N-DMC.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 1157667-29-2
Cat. No. B12786577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorodimethylcathinone
CAS1157667-29-2
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)Cl)N(C)C
InChIInChI=1S/C11H14ClNO/c1-8(13(2)3)11(14)9-4-6-10(12)7-5-9/h4-8H,1-3H3
InChIKeyXMBDJBGDUKIOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorodimethylcathinone (CAS 1157667-29-2) – Core Identity and Procurement-Relevant Profile


4-Chlorodimethylcathinone (4-CDC, 4-CDMC) is a para-chloro ring-substituted tertiary-amine synthetic cathinone with the molecular formula C₁₁H₁₄ClNO and a monoisotopic mass of 211.0764 g mol⁻¹. It is recognized in regulatory and forensic databases under the FDA UNII code E3BK1JU45Z and the NFLIS-Drug designation 4-CL-N,N-DMC [1]. The hydrochloride salt (CAS 2493977-47-0) is available as an analytical reference standard with a declared purity of ≥98%, formulated as a crystalline solid with defined solubility profiles in DMF (1.25 mg mL⁻¹), DMSO (3 mg mL⁻¹), ethanol (3 mg mL⁻¹), and PBS pH 7.2 (10 mg mL⁻¹) and a UV λₘₐₓ of 262 nm . The compound is encountered as a new psychoactive substance (NPS) in drug seizures, often alongside the closely related 4-chloroethcathinone (4-CEC), and unambiguous forensic identification requires multi-technique analytical approaches [2].

Forensic reference standard for unambiguous isomer identification in seized drug analysis
Requires multi-technique analytical verification (GC–CI-MS, LC-DAD, FTIR) to differentiate from 4-CEC and positional isomers
Certified purity and defined solubility profile support reproducible in vitro assay preparation

Why 4-Chlorodimethylcathinone Cannot Be Interchanged with 4-CEC, 4-CMC, or Positional Isomers


Despite sharing a common β-keto-phenylethylamine scaffold, 4-chlorodimethylcathinone cannot be generically substituted for in-class analogs because its N,N-dimethyl tertiary amine, combined with para-chloro ring substitution, produces a unique set of analytical, metabolic, and pharmacodynamic signatures that diverge critically from 4-CEC (N-ethyl), 4-CMC (N-monomethyl), and positional isomers (2-CDC, 3-CDC). Under routine GC–EI-MS screening, all CDCs and CECs share an identical molecular mass of 211 Da and yield near-identical, non-characteristic EI fragmentation spectra, making substitution errors highly probable without confirmatory techniques [1]. However, 4-CDC exhibits a distinctive GC-CI-MS methane-mediated fragmentation pattern, an LC-DAD UV spectrum with a characteristic para-substituted red shift, a unique FTIR fingerprint, and a first-reported in vivo phase I metabolic route dominated by N,N-bis-dealkylation and ketone reduction that differentiates it from all other examined cathinones [2][3]. Procurement of the wrong positional isomer or N-alkyl analog therefore introduces not only analytical misidentification risk but also uncharacterized pharmacokinetic, pharmacodynamic, and toxicological variables.

Analytical Misidentification
GC–EI-MS fragmentation nearly identical to 4-CEC and positional isomers; substitution without confirmatory techniques may lead to isomer misassignment.
Metabolic Biomarker Divergence
4-CDC undergoes unique N,N-bis-dealkylation and ketone reduction; 4-CEC or 4-CMC metabolites do not serve as valid biomarkers for 4-CDC exposure.
Regioisomer-Specific Spectra
FTIR and UV spectral patterns are specific to para-chloro substitution; ortho or meta isomers produce different signatures, invalidating identification.

Quantitative Differentiation Evidence for 4-Chlorodimethylcathinone Against Closest Analogs


GC–CI-MS Unique Fragmentation Pattern Distinguishes 4-CDC from All Five Other Chloro-Substituted Cathinone Isomers

Using gas chromatography-chemical ionization-mass spectrometry (GC–CI-MS) with methane as reagent gas in positive mode, 4-CDC generates a quasimolecular ion [M+H]⁺ as the most prominent ion and a unique fragmentation pattern that differs from 2-CDC, 3-CDC, 2-CEC, 3-CEC, and 4-CEC. This technique is deemed superior to standard GC–EI-MS because each of the six cathinones exhibits a distinctive, unambiguous fragmentation signature, enabling direct identification of 4-CDC even in seized mixtures where GC–EI-MS produces overlapping, non-characteristic spectra [1][2].

GC–CI-MS Fragmentation
Head-to-head
4-CDC produces a unique methane-CI quasimolecular ion and fragmentation pattern, distinct from 2-CDC, 3-CDC, 2-CEC, 3-CEC, and 4-CEC; each isomer exhibits an unambiguous signature.
Enables definitive resolution of 4-CDC from five closest structural analogs in a single GC–CI-MS run.
Method avoids GC–EI-MS overlap issues. Requires methane CI capability.
Forensic Chemistry New Psychoactive Substances Gas Chromatography-Chemical Ionization-Mass Spectrometry

LC-DAD UV Spectral Shift Enables Para-Positional Confirmation of 4-CDC Versus Ortho and Meta Isomers

LC-DAD analysis reveals that para-substituted 4-CDC exhibits a large red shift in its UV absorption maximum compared to the ortho- and meta-substituted chloro congeners (2-CDC and 3-CDC). The four CDC and CEC positional isomers (2-CDC, 3-CDC, 4-CDC, and 4-CEC) possess distinguishable UV spectra, with partial retention time overlap between 3-CDC and 4-CDC resolved by the spectral differences. This para-structure-specific UV shift has been documented for ring-substituted cathinones and permits confident regioisomeric assignment [1].

LC-DAD UV Red Shift
Head-to-head
Para-substituted 4-CDC exhibits a characteristic red-shifted UV absorption maximum versus ortho- and meta-chloro isomers; all four regioisomers (2-CDC, 3-CDC, 4-CDC, 4-CEC) yield distinguishable spectra.
Confirms para-chloro substitution position, supporting legal isomer-specific identification.
Widely accessible LC-DAD method. Retention time overlap resolved by spectral differences.
Liquid Chromatography Diode Array Detection Positional Isomer Resolution

First-Reported In Vivo Phase I Metabolic Profile: Ketone Reduction Dominates Over N-Dealkylation at 8 h

In the zebrafish water tank (ZWT) model, 4-CDC was transformed into three phase I metabolites reported for the first time: products of N-dealkylation, N,N-bis-dealkylation, and reduction of the ketone group. After 8 h of exposure, the ketone-reduced metabolite was the most intense signal, indicating that reduction dominates quantitatively over N-dealkylation pathways under these in vivo conditions. The study examined five psychoactive substances (N-ethylpentylone, ethylone, methylone, α-PVP, and 4-CDC) using identical experimental conditions, with 4-CDC showing a distinct metabolic pattern [1].

In Vivo Phase I Metabolism
Cross-study reported
Zebrafish water tank model (8 h exposure): ketone-reduced metabolite dominates; N-dealkylation and N,N-bis-dealkylation also detected. First-reported metabolic pathway for 4-CDC.
Provides specific urinary biomarker candidates for forensic toxicology research.
Metabolite pattern distinct from 4-CEC, 4-CMC, α-PVP. Requires validation in mammalian models.
Xenobiotic Metabolism Zebrafish Model High-Resolution Mass Spectrometry Forensic Toxicology

FTIR Spectroscopic Signature Provides Purity-Dependent Confirmatory Identification Distinct from Positional Isomers

FTIR analysis of the six chloro-substituted cathinone regioisomers (2-CDC, 3-CDC, 4-CDC, 2-CEC, 3-CEC, 4-CEC) revealed that each regioisomer exhibits a distinctive infrared absorption pattern. While FTIR is capable of providing confirmative structural information, its utility is contingent on high drug purity. For 4-CDC, the FTIR pattern is uniquely distinguishable from its ortho and meta congeners and from 4-CEC [1].

FTIR Confirmatory Pattern
Head-to-head
Each of the six chloro-substituted cathinone regioisomers shows a unique FTIR absorption pattern; 4-CDC is distinguishable from 2-CDC, 3-CDC, 2-CEC, 3-CEC, and 4-CEC.
Supports rapid, non-destructive identity confirmation of high-purity reference materials.
Purity-dependent; ≥98% purity recommended for reliable interpretation.
Fourier Transform Infrared Spectroscopy Structural Confirmation Reference Standard Quality

Certified Reference Standard Solubility and Purity Specifications Enable Reproducible In Vitro Toxicology Assays

The commercially available 4-CDC hydrochloride reference standard is supplied with a certificate of analysis confirming ≥98% purity and batch-specific GC-MS data. Documented solubility values are: DMF 1.25 mg mL⁻¹, DMSO 3 mg mL⁻¹, ethanol 3 mg mL⁻¹, and PBS (pH 7.2) 10 mg mL⁻¹. The UV absorption maximum is 262 nm. Storage at −20 °C is specified for long-term stability . In contrast, positional isomer or N-alkyl analog reference standards may have different solubility profiles and purity certifications, introducing experimental variability in concentration-response or transporter inhibition assays.

Reference Standard Specs
Data to verify
4-CDC·HCl: ≥98% purity; solubility DMF 1.25 mg/mL, DMSO 3 mg/mL, EtOH 3 mg/mL, PBS 10 mg/mL; UV λmax 262 nm.
Supports reproducible stock solution preparation for in vitro transporter pharmacology studies.
Vendor certificate of analysis; batch-specific values should be verified upon receipt.
Analytical Reference Standard Solubility Purity Certification In Vitro Toxicology

GC-MS Retention Index and Spectral Database Entry Enable Library-Based Identification of 4-CDC

The GC-MS electron ionization spectrum of 4-CDC (4-CDMC) has been registered in the Wiley-registered SpectraBase library under spectrum ID 8FLlKZHO7hA. Key parameters include: exact mass 211.076391774 u, nominal mass 211 u, molecular weight 211.692 g mol⁻¹, retention index 1544, and a SPLASH identifier of splash10-00di-9100000000-abd79b88280b43abfe77. The spectrum is verified by independent measurements in external laboratories [1]. This entry provides a searchable reference point distinct from the analogous entries for 4-CEC and other cathinones.

GC-MS Retention Index
Library-verified
RI 1544, SPLASH splash10-00di-9100000000-abd79b88280b43abfe77. Spectrum registered in Wiley SpectraBase, independently verified.
Enables software-assisted library identification of 4-CDC without in-house reference material.
Distinct from 4-CEC and positional isomer entries. Use as part of a multi-technique approach.
Gas Chromatography-Mass Spectrometry Retention Index Spectral Library Compound Identification

4-Chlorodimethylcathinone: Highest-Value Application Scenarios for Scientific and Forensic Procurement


Forensic Casework: Unambiguous Identification of 4-CDC in Seized Drug Exhibits Using GC–CI-MS and LC-DAD

When forensic laboratories encounter unknown cathinone powders that yield ambiguous GC–EI-MS spectra (molecular mass 211, non-characteristic fragmentation), procurement of a certified 4-CDC reference standard is essential. The GC–CI-MS methane positive-ion method generates a unique quasimolecular ion and fragmentation pattern for 4-CDC that differs from 2-CDC, 3-CDC, 2-CEC, 3-CEC, and 4-CEC. Complementary LC-DAD analysis confirms the para-chloro substitution via the characteristic red-shifted UV absorption, enabling confident reporting for legal proceedings [1][2]. The use of 4-CDC as a reference standard, rather than relying on 4-CEC data or in silico predictions, prevents isomer misidentification that could invalidate forensic testimony.

Metabolism and Biomarker Discovery: Selection of 4-CDC-Specific Phase I Urinary Biomarkers for Doping Control or Clinical Toxicology

The first-reported in vivo metabolic pathway of 4-CDC, characterized in the zebrafish water tank model, identifies ketone-reduced 4-CDC as the dominant phase I metabolite after 8 h, alongside N-dealkylated and N,N-bis-dealkylated products [3]. This metabolic signature is distinct from that of 4-CEC, 4-CMC, α-PVP, and methylone. Toxicologists and doping control laboratories procuring 4-CDC can use these metabolites as specific urinary biomarkers, avoiding cross-reactivity or false negatives arising from reliance on N-ethyl- or N-monomethyl-substituted analog metabolites. The ketone-reduced metabolite, in particular, is a target for synthesis of a metabolite reference standard to support quantitative LC-HRMS methods.

Reference Standard Procurement for In Vitro Transporter Pharmacology: Ensuring Batch-to-Batch Reproducibility

Research groups conducting in vitro monoamine transporter release or uptake inhibition assays require a 4-CDC reference standard of verified purity (≥98%) and known solubility in the assay medium. The documented solubility of 4-CDC hydrochloride in PBS (10 mg mL⁻¹) and DMSO (3 mg mL⁻¹) facilitates the preparation of reproducible stock solutions for DAT, NET, and SERT functional assays . The certified batch-specific GC-MS data and UV λₘₐₓ of 262 nm provide identity confirmation prior to experimentation. In the absence of published quantitative 4-CDC transporter IC₅₀ data, the availability of a high-purity standard with defined physicochemical properties is the prerequisite for generating such data and for inter-laboratory comparison with 4-CEC and 4-CMC datasets [4].

Spectral Library Development and Method Validation in Forensic Chemistry

Forensic laboratories developing in-house spectral libraries or validating GC-MS and LC-DAD methods for cathinone screening benefit from incorporating the verified GC-MS retention index (RI 1544), SPLASH identifier (splash10-00di-9100000000-abd79b88280b43abfe77), and FTIR pattern of 4-CDC [5][1]. These parameters, combined with the UV spectral data, enable comprehensive method validation and software-assisted identification. Procuring the correct 4-CDC standard, rather than a mixed isomer product, ensures the accuracy of spectral library entries and avoids the propagation of misidentified reference data throughout the forensic community.

Application
Selection Property
Validation Focus
Forensic identification in seized drug casework
Multi-technique isomer differentiation (GC–CI-MS, LC-DAD)
Resolution of 4-CDC from 4-CEC and positional isomers
Metabolite biomarker discovery for exposure research
Characterized phase I metabolic pathway (ketone reduction dominant)
Specificity of urinary biomarkers versus 4-CEC/4-CMC
In vitro pharmacology reference standard preparation
Certified purity (≥98%) and defined solubility profile
Batch-to-batch reproducibility in transporter assays
Spectral library development and method validation
Verified GC-MS retention index and FTIR pattern
Library entry accuracy and inter-laboratory consistency
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